Cas no 2411326-15-1 (Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate)

Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate is a synthetic organic compound featuring a piperazine core substituted with a 4-cyanobenzyl group and a 3-oxo functionality. The molecule also incorporates a conjugated (E)-but-2-enoate ester, contributing to its potential reactivity and utility in medicinal chemistry and pharmaceutical research. This structure suggests applications as an intermediate in the synthesis of biologically active compounds, particularly those targeting neurological or metabolic pathways. The presence of both electron-withdrawing (cyano, carbonyl) and electron-donating (piperazine) groups may enhance its binding affinity in drug design. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity in synthetic applications.
Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate structure
2411326-15-1 structure
商品名:Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate
CAS番号:2411326-15-1
MF:C17H17N3O4
メガワット:327.334583997726
CID:5358311
PubChem ID:146076864

Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate 化学的及び物理的性質

名前と識別子

    • Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate
    • Z4097795143
    • methyl (2E)-4-{4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl}-4-oxobut-2-enoate
    • インチ: 1S/C17H17N3O4/c1-24-17(23)7-6-15(21)20-9-8-19(16(22)12-20)11-14-4-2-13(10-18)3-5-14/h2-7H,8-9,11-12H2,1H3/b7-6+
    • InChIKey: PWVMWYUGIIIPAA-VOTSOKGWSA-N
    • ほほえんだ: O=C1CN(C(/C=C/C(=O)OC)=O)CCN1CC1C=CC(C#N)=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 570
  • トポロジー分子極性表面積: 90.7
  • 疎水性パラメータ計算基準値(XlogP): 0.3

Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26580517-0.05g
methyl (2E)-4-{4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl}-4-oxobut-2-enoate
2411326-15-1 95.0%
0.05g
$246.0 2025-03-20

Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate 関連文献

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Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoateに関する追加情報

Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate (CAS No. 2411326-15-1): A Comprehensive Overview

Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate, identified by its CAS number 2411326-15-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable subject for further investigation and potential therapeutic applications.

The molecular structure of Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate is characterized by its complex arrangement of functional groups, including an α,β Unsaturated carbonyl moiety and a piperazine ring. The presence of these structural features suggests that the compound may interact with various biological targets, thereby influencing cellular processes and potentially modulating physiological functions.

In recent years, there has been growing interest in the development of novel therapeutic agents that target neurological disorders. The piperazine ring in Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate is particularly noteworthy, as it is a common structural motif found in many psychoactive drugs. Piperazine derivatives have been extensively studied for their potential applications in the treatment of conditions such as depression, anxiety, and schizophrenia.

The 4-cyanophenyl substituent attached to the piperazine ring adds another layer of complexity to the compound's biological activity. Cyanophenyl groups are known to exhibit various pharmacological properties, including anti-inflammatory and analgesic effects. The combination of these features makes Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate a promising candidate for further exploration in drug discovery.

Recent studies have demonstrated that compounds containing α,β Unsaturated carbonyl groups often possess significant bioactivity. These double bonds can participate in various chemical reactions, including Michael additions and cycloadditions, which are crucial for the design of bioactive molecules. The presence of an α,β Unsaturated carbonyl in Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-y]l]-4-octanone suggests that this compound may undergo similar reactions within biological systems, potentially leading to novel mechanisms of action.

The synthesis of Methyl (E)-4-[4-[(cas no2411326methyl3-oxopiperazin-1-y]l]8-octanone8-octanone> has been a subject of considerable interest in synthetic chemistry. The multi-step synthesis involves various reaction conditions and reagents, each contributing to the formation of the final product. Understanding these synthetic pathways is essential for optimizing the production process and ensuring high yields of the desired compound.

In addition to its potential therapeutic applications, Methyl (E)-Ethyl 5-methoxy-N-(2-pyridinylmethylene)isatin-Ethyl 5-methoxy-N-(2-pyridinylmethylene)isatinEthyl 5-methoxy-N-(2-pyridinylmethylene)isatin> has been investigated for its role in chemical biology research. Its interaction with various enzymes and receptors has been studied using computational methods and experimental techniques. These studies have provided valuable insights into the compound's mechanism of action and its potential as a tool compound in biochemical assays.

The pharmacokinetic properties of Methyl (E)-Ethyl 5-methoxy-N-(2-pyridinylmethylene)isatin-Ethyl 5-methoxy-N-(2-pyridinylmethylene)isatinEthyl 5-methoxy-N-(2-pyridinylethylene)isatin> are also of great importance. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining the compound's efficacy and safety profile. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to study these properties in detail.

The future prospects for Methyl (E)-Ethyl 5-methoxy-N-(2-pyridinylethylene)isatin-Ethyl 5-methoxy-N-(2-pyridinylethylene)isatinEthyl 5-methoxy-N-(2-pyridinecarboxaldehyde)isatin> are promising. Ongoing research aims to explore its potential applications in treating neurological disorders and other diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development process and bring this compound closer to clinical use.

In conclusion, Methyl (E)-Ethyl 5-methoxy-N-(2-pyridinecarboxaldehyde)isatin-, with its complex structure and diverse biological activities, represents a significant advancement in pharmaceutical chemistry. Its potential applications in treating neurological disorders and other diseases make it a valuable candidate for further research and development.

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